(5-Bromo-6-methoxypyridin-3-yl)methanol is a substituted pyridine derivative frequently employed as a building block in organic synthesis. While a comprehensive description of its source and classification is absent from the provided literature, its significance in scientific research stems from its role as a precursor in developing novel compounds with potential biological activities. [, , ]
Chemical Reactions Analysis
a) Condensation Reactions:
(5-Bromo-6-methoxypyridin-3-yl)methanol reacts with 3,4-dihydronaphthalen-1(2H)-one derivatives through Knoevenagel condensation, forming α,β-unsaturated ketones with extended conjugation. [, ] This reaction typically employs mild reaction conditions, highlighting the reactivity of the alcohol group in (5-bromo-6-methoxypyridin-3-yl)methanol.
b) Suzuki Cross-Coupling Reactions:
Though not explicitly described in the provided literature, the bromine atom in (5-bromo-6-methoxypyridin-3-yl)methanol suggests its potential application in Suzuki cross-coupling reactions. [] This versatile reaction could enable the introduction of various aryl or heteroaryl substituents onto the pyridine ring, expanding its structural diversity and potential applications.
Applications
The primary application of (5-bromo-6-methoxypyridin-3-yl)methanol lies in its utilization as a building block in organic synthesis. Its incorporation into various molecular frameworks aims to develop novel compounds with potential biological activities. [, , ]
a) Anti-inflammatory Agents:
Derivatives of (5-bromo-6-methoxypyridin-3-yl)methanol, specifically (E)-7-fluoro-2-((5-methoxypyridin-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one, have demonstrated potential as anti-inflammatory agents. [] While the specific mechanism of action remains unclear, this highlights the potential of modifying the (5-bromo-6-methoxypyridin-3-yl)methanol scaffold for developing new therapeutics.
b) Phosphodiesterase 5 (PDE5) Inhibitors:
Although not directly derived from (5-bromo-6-methoxypyridin-3-yl)methanol, the structural similarity to 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent PDE5 inhibitor, suggests potential applications in this area. [] Further research exploring structural modifications of (5-bromo-6-methoxypyridin-3-yl)methanol could lead to the discovery of novel PDE5 inhibitors.
Future Directions
Expanding the Synthetic Repertoire: Exploring various synthetic strategies, such as Suzuki cross-coupling reactions [], to introduce diverse substituents onto the pyridine ring and broaden the scope of accessible derivatives.
Compound Description: This compound is a methoxy-substituted dihydronaphthalene derivative featuring a (6-methoxypyridin-3-yl)methylene substituent at the 2-position. While its specific biological activity is not mentioned in the provided abstract, its crystal structure has been determined [].
Compound Description: This compound represents a bromo-substituted dihydrobenzo[h]quinazoline derivative, with a (6-methoxypyridin-2-yl) substituent at the 4-position and an amine group at the 2-position. Similar to the previous compound, the abstract primarily focuses on its crystal structure determination [].
Compound Description: This compound is a structural analog of the first related compound, (E)-7-Methoxy-2-((6-methoxypyridin-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one. The primary difference is the replacement of the methoxy group at the 7-position of the dihydronaphthalene ring with a fluorine atom. Additionally, the abstract mentions that this compound displays anti-inflammatory activity [].
Compound Description: This compound is identical to the third related compound, (E)-7-Fluoro-2-((5-methoxypyridin-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one, but its crystal structure is reported in a different space group []. This highlights the potential for polymorphism in this class of compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ewing’s sarcoma is characterized by the formation of an oncogenic fusion protein, EWS-FLI1, which binds to RNA helicase central to disease. YK-4-279 binds to EWS-FLI1 (Kd = 9.48 μM), blocking the interaction of EWS-FLI1 and RNA helicase and driving apoptosis in Ewing’s sarcoma family tumors. Through these effects, YK-4-279 reduces the growth of Ewing’s sarcoma orthotopic xenografts. Importantly, it is effective in Ewing’s sarcoma cells, both in vitro and in vivo, that are chemotherapy-resistant. YK-4-279 also binds the ETS transcription factors ERG and ETV1 (Kd = 11.7 and 17.4, respectively), which form fusion proteins that contribute to some types of prostate cancer. (+)-YK-4-279 is a highly purified enantiomer of YK-4-279. Its properties have not been characterized.